N-Ethylpentylamine
Overview
Description
N-Ethylpentylamine is an organic compound with the chemical formula C7H17N. It is a secondary amine, characterized by the presence of an ethyl group and a pentyl group attached to the nitrogen atom. This compound appears as a colorless to light yellow liquid and is soluble in water and organic solvents . It is commonly used as a solvent and an intermediate in the synthesis of various compounds, including pesticides, medicines, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpentylamine can be synthesized through the aminolysis reaction of acrylonitrile using pentanol as the raw material at high temperatures . Another method involves the reaction of pentylamine with ethyl iodide under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of pentylamine with ethyl chloride in the presence of a base such as sodium hydroxide. This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-Ethylpentylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or pentyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like ethyl chloride or bromine can be used under reflux conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N-Ethylpentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethylpentylamine involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
N-Methylpentylamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylbutylamine: Similar structure but with a butyl group instead of a pentyl group.
N-Ethylhexylamine: Similar structure but with a hexyl group instead of a pentyl group.
Uniqueness: N-Ethylpentylamine is unique due to its specific combination of ethyl and pentyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-ethylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFPLUSMYSIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338139 | |
Record name | N-Ethylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17839-26-8 | |
Record name | N-Ethyl-1-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17839-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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